Enantiomeric Purity Verification: Specific Optical Rotation Differentiating (R)- from (S)-Fmoc-2-thienylglycine
The specific optical rotation provides a direct, quantifiable metric to distinguish the (R)-enantiomer from the (S)-enantiomer, ensuring procurement of the correct stereoisomer. The target compound exhibits [α]D25 = +47 ± 2° (C=1, DMF) , while the (S)-enantiomer (CAS 211682-13-2) shows [α]D25 = -50 ± 2° (C=1, DMF) . This large magnitude difference (Δ ≈ 97°) enables unambiguous enantiomeric identity confirmation.
| Evidence Dimension | Specific optical rotation [α]D25 (C=1, DMF) |
|---|---|
| Target Compound Data | +47 ± 2° |
| Comparator Or Baseline | Fmoc-(S)-2-thienylglycine: -50 ± 2° (CAS 211682-13-2) |
| Quantified Difference | Δ ≈ 97° between enantiomers |
| Conditions | Polarimetry in DMF, 25 °C |
Why This Matters
Guarantees the user receives the correct D-enantiomer rather than the L-form, racemate, or positional isomer, which is critical for producing enantiopure peptide therapeutics where stereochemistry dictates binding affinity and metabolic fate.
